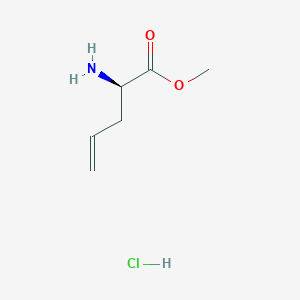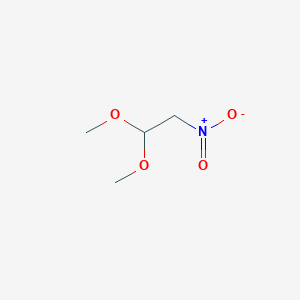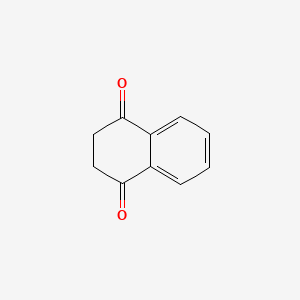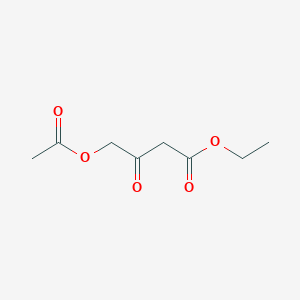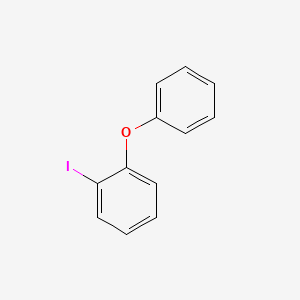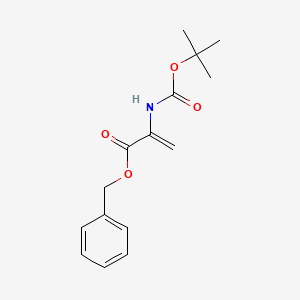
tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate
Descripción general
Descripción
“tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate” is a chemical compound. However, there is limited information available about this specific compound. It is related to the class of compounds known as carboxylic acid esters1. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group)1.
Synthesis Analysis
The synthesis of “tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate” is not well-documented in the available literature. However, related compounds such as tert-Butyl carbamate have been used in palladium-catalyzed synthesis of N-Boc-protected anilines2. It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position2.Molecular Structure Analysis
The molecular structure of “tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate” is not readily available. However, related compounds such as tert-Butyl carbamate have a molecular formula of C5H11NO23.Chemical Reactions Analysis
The specific chemical reactions involving “tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate” are not well-documented in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate” are not well-documented in the available literature. However, related compounds such as tert-Butyl carbamate have a molecular weight of 117.14633.Safety And Hazards
The safety and hazards associated with “tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate” are not well-documented in the available literature.
Direcciones Futuras
The future directions for research and development involving “tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate” are not well-documented in the available literature.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, further research and consultation with a chemical expert is recommended.
Propiedades
IUPAC Name |
benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11(16-14(18)20-15(2,3)4)13(17)19-10-12-8-6-5-7-9-12/h5-9H,1,10H2,2-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIUMOFCXSETHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=C)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474187 | |
| Record name | N-Boc-dehydroAla-OBn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-((benzyloxy)carbonyl)vinylcarbamate | |
CAS RN |
94882-75-4 | |
| Record name | N-Boc-dehydroAla-OBn | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



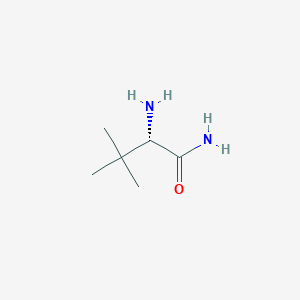
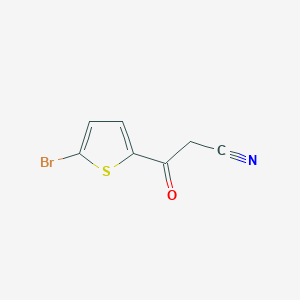
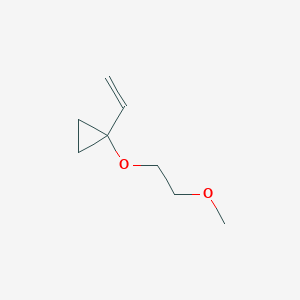
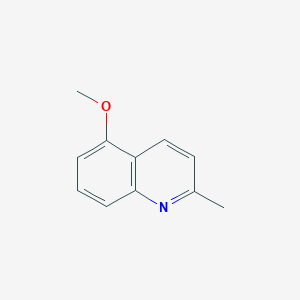
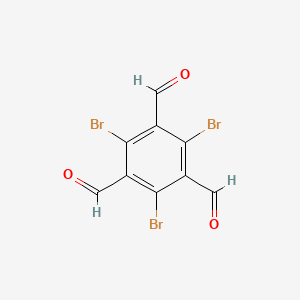
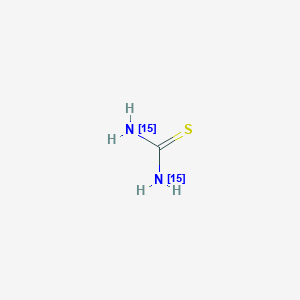
![Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)](/img/structure/B1600810.png)
![5-Iodo-8-methoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B1600811.png)
